Compound Description: This compound is a tridentate Schiff base ligand that can form complexes with various metal ions, including Zn2+, Cu2+, Ni2+, Fe2+, Mn2+, Ca2+, and Co2+ []. The molecular geometry and binding energies of these complexes have been studied using density functional theory (DFT) [].
Compound Description: This compound is a mononuclear zinc complex, where the zinc ion is coordinated by two chloride ions and a tridentate Schiff base ligand: (E)-4-dimethylamino-N′-[(pyridin-2-yl)methylidene-κN]benzohydrazide [].
Compound Description: NGB 2904 is a dopamine D3 receptor antagonist. Studies in rhesus monkeys have shown that NGB 2904 can block quinpirole-induced yawning and attenuate the reinforcing effects of cocaine without producing cocaine-like effects [].
Compound Description: CJB 090 is a dopamine D3 receptor partial agonist []. Like NGB 2904, it has been studied in rhesus monkeys for its effects on cocaine abuse models. CJB 090 has shown potential in attenuating both the discriminative stimulus and reinforcing effects of cocaine [].
3,4,5-trimethoxy-N-(pyridin-2-yl)benzamide
Compound Description: This compound acts as a ligand, coordinating with copper(II) ions to form a bis-complex structure []. This complex also incorporates perchlorate anions [].
Compound Description: This compound displays potent inhibitory activity against human class I histone deacetylase (HDAC) isoforms and exhibits in vivo antitumor activity in mouse models of human myelodysplastic syndrome [].
Compound Description: This compound is a potent 5-HT1A receptor antagonist and exists in both crystalline and amorphous forms [, ].
N-(pyridin-4-yl)benzamide (benpy)
Compound Description: This compound is a novel ligand designed to facilitate spin-crossover (SCO) cooperativity through amide group hydrogen bonding []. It forms two-dimensional Hofmann-type frameworks with iron(II), palladium(II), and platinum(II) ions [].
Compound Description: GW788388 is a potent, selective, and orally active transforming growth factor beta (TGF-beta) type I receptor (ALK5) inhibitor. It has demonstrated antifibrotic activity in rat models of liver and renal fibrosis [].
Compound Description: This compound is structurally related to Imatinib, a tyrosine kinase inhibitor used in the treatment of leukemia [].
2-(Pyridin-2-yl)-1H-Benzo[d]imidazole derivatives
Compound Description: Copper and cobalt complexes coordinated with 1-substituted 2-(pyridin-2-yl)-1H-benzo[d]imidazole ligands have been explored as redox electrolytes in dye-sensitized solar cells (DSSCs) [].
Compound Description: DS2OMe displays high selectivity for the δ-subunit-containing γ-aminobutyric acid type A (GABAA) receptors. Radiolabeled [11C]DS2OMe has been studied as a potential PET radioligand for these receptors in the brain [, ].
Compound Description: These derivatives were designed based on a molecular hybridization strategy, incorporating an N-aryl-N’-arylmethylurea scaffold. Several compounds within this series, particularly those containing 1-methylpiperidin-4-yl groups, exhibited potent antiproliferative activities against various cancer cell lines [].
Compound Description: This compound is an iridium(III) complex featuring two C,N-bidentate 2-(pyridin-2-yl)phenyl ligands and one C,N-bidentate N-[4-(pyridin-2-yl)benzyl]hexan-1-aminium ligand coordinating to the central iridium ion [].
Compound Description: WC-10 is a N-phenyl piperazine analog that exhibits high affinity for dopamine D3 receptors. Tritium-labeled [3H]WC-10 has been used in in vitro and quantitative autoradiography studies to investigate the density and distribution of dopamine D2 and D3 receptors in the brain [, ].
Compound Description: This compound, along with its pharmaceutically acceptable salts, has shown potential in treating cancer. A specific administration scheme involving four consecutive days of administration followed by three days without the compound has been proposed [].
Compound Description: This compound is the primary component of a patented pharmaceutical composition [, ]. Although the specific therapeutic application is not explicitly mentioned, the patent suggests routes of administration including oral, rectal, buccal, sublingual, nasal, transdermal, subcutaneous, intramuscular, and intravenous [].
Compound Description: These derivatives represent a family of compounds synthesized and characterized using various spectroscopic techniques, including 1H-NMR, 13C-NMR, FT-IR, and LC-MS [].
Compound Description: This compound has been structurally characterized through single-crystal X-ray diffraction, revealing an intramolecular N—H⋯O hydrogen bond and weak aromatic C—H⋯O hydrogen bonds linking molecules into chains within the crystal lattice [].
N- (pyrazol-3-yl) -benzamide derivatives
Compound Description: This family of compounds has shown potential as glucokinase activators [].
Compound Description: Nilotinib, specifically its hydrochloride monohydrate salt, is utilized as an anti-leukaemia cytostatic drug in cancer treatment []. Different crystalline forms of this compound, including its amorphous form and sulfate salt, have been investigated [, , ].
Compound Description: A novel synthetic process for AN-024, starting from 4-methyl-2-nitro-aniline, has been developed []. This process involves several intermediate compounds, including (3-trifluoromethylsulfonyl)-N-[4-methyl-3-nitrophenyl]-benzamide, (3-trifluoromethylsulfonyl)-N-[3-amino-4-methylphenyl]-benzamide, and (3-trifluoromethylsulfonyl)-N-[3-guanidino-4-methylphenyl]-benzamide [].
Compound Description: Inspired by the anti-tubercular drug pyrazinamide, these substituted benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra [, ].
N-ethyl-4-(pyridin-4-yl)benzamide derivatives
Compound Description: These derivatives have been investigated as potent Rho-associated kinase-1 (ROCK1) inhibitors using molecular modeling techniques such as docking, molecular dynamics, and 3D-QSAR [].
Compound Description: NDB acts as a selective antagonist of human Farnesoid X receptor α (FXRα) by promoting FXR homodimerization and inhibiting FXR/RXR heterodimer formation. This action leads to a decrease in gluconeogenic gene expression in db/db mice [].
Compound Description: These three groups of oxime ether-substituted aryloxypropanolamines were synthesized and evaluated for their affinities toward 5-HT2A and 5-HT1A serotonergic receptors and the α1-adrenoceptor []. The research aimed to explore structural modifications based on the active metabolite of sarpogrelate, a 5-HT2A receptor antagonist.
Compound Description: AM103 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor that demonstrates excellent in vitro and in vivo inhibition of leukotriene synthesis. It has shown efficacy in preclinical models of allergen-induced asthma and has undergone phase 1 clinical trials in healthy volunteers [].
1-Benzyl-3-(4-ethyl-pyridin-2-yl)-thiourea
Compound Description: This compound serves as a ligand and, along with its copper(I) complexes, has been investigated for DNA binding interactions, antibacterial activity, and thermal properties [].
Compound Description: Starting with the casein kinase 1δ (CK1δ) inhibitor 3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole, C5-iminosugar modifications were introduced to enhance inhibitor affinity and selectivity towards CK1 isoforms [].
Compound Description: This polyheterocyclic compound was synthesized using a microwave-assisted one-pot process involving a Ugi-Zhu/aza Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration sequence [].
Compound Description: These complexes, inspired by a previous report [], were designed and synthesized to explore the impact of an internal electron donor on hydrogen photo-evolution activity. The complexes were studied for their photocatalytic performance under blue and green light, their photostability, and their electronic properties [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.